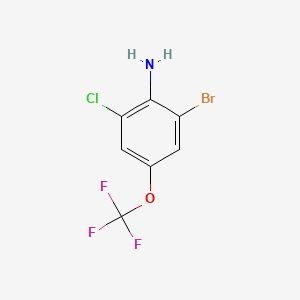

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHNAXVPGYEEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681476 | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228108-74-4 | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline

CAS Number: 885266-98-8

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline, a halogenated and trifluoromethoxylated aniline derivative. While the user's initial query referenced "2-Bromo-6-chloro-4-(trifluoromethoxy)aniline," extensive database searches have indicated that the correct nomenclature for the compound with CAS number 885266-98-8 is 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its applications as a key intermediate in the pharmaceutical and agrochemical industries. All quantitative data is presented in structured tables, and a schematic of the synthetic workflow is provided.

Chemical Identity and Properties

2-Chloro-4-bromo-6-(trifluoromethoxy)aniline is a substituted aniline with chloro, bromo, and trifluoromethoxy functional groups. These substitutions impart unique electronic and lipophilic properties, making it a valuable building block in organic synthesis.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 4-bromo-2-chloro-6-(trifluoromethoxy)aniline |

| CAS Number | 885266-98-8[1][2][3][4] |

| Molecular Formula | C₇H₄BrClF₃NO[1][3] |

| Molecular Weight | 290.46 g/mol [1][2][3] |

| InChI | InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11,12)/h1-2H,13H2[2] |

| InChIKey | CBYDCLRHYHXERY-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=C(C(=C1OC(F)(F)F)N)Cl)Br[2] |

| Synonyms | 2-Amino-5-bromo-3-chloro-alpha,alpha,alpha-trifluoroanisole, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, Benzenamine, 4-bromo-2-chloro-6-(trifluoromethoxy)-[1] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 228.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.20 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Synthesis and Experimental Protocol

A logical precursor for this synthesis is 2-chloro-6-(trifluoromethoxy)aniline. The synthesis would then proceed through a regioselective bromination at the para position relative to the activating amino group.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard bromination reactions of anilines.

Materials:

-

2-Chloro-6-(trifluoromethoxy)aniline (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-(trifluoromethoxy)aniline in acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline.

Spectroscopic Data

As of the date of this guide, experimental spectroscopic data for 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline is not publicly available in the searched databases. Characterization of the synthesized product would typically involve the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the trifluoromethoxy group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as the N-H stretches of the amine and C-O and C-F bonds of the trifluoromethoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Applications in Research and Drug Development

2-Chloro-4-bromo-6-(trifluoromethoxy)aniline serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The presence of multiple reactive sites—the amino group and the halogen atoms—allows for a variety of subsequent chemical transformations.

Role as a Synthetic Intermediate

The amino group can undergo a range of reactions, including:

-

Diazotization followed by Sandmeyer or related reactions to introduce other functional groups.

-

Acylation to form amides.

-

Alkylation to form secondary or tertiary amines.

The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

Importance in Medicinal Chemistry and Agrochemicals

Aniline derivatives are a common scaffold in many biologically active compounds. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as:

-

Metabolic stability: The C-F bonds are strong and resistant to metabolic cleavage.

-

Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Binding affinity: The electron-withdrawing nature of the trifluoromethoxy group can influence interactions with biological targets.

This compound is a key intermediate in the production of herbicides and pesticides.[5]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

2-Chloro-4-bromo-6-(trifluoromethoxy)aniline (CAS 885266-98-8) is a valuable and versatile chemical intermediate. Its unique combination of functional groups makes it an important building block for the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries. While detailed public data on its synthesis and spectroscopic properties are limited, established chemical principles allow for the development of a reliable synthetic protocol. Further research into the applications of this compound and its derivatives is likely to yield novel and useful molecules.

References

- 1. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | C7H4BrClF3NO | CID 17750065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-bromo-6-trifluoromethoxyaniline | 885266-98-8 [chemicalbook.com]

- 4. 2-Chloro-4-bromo-6-trifluoromethoxyaniline | 885266-98-8 [amp.chemicalbook.com]

- 5. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline [myskinrecipes.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the substituted aniline, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline. Substituted anilines are a critical class of compounds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities.[1][2] This document is intended to serve as a detailed resource for professionals engaged in research and development that involves this specific halogenated aniline.

A Note on Chemical Nomenclature: The compound of interest is systematically named 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, and it is registered under the CAS Number 885266-98-8.[3][4] It is important to note that various naming conventions may be encountered in literature, and researchers should verify the compound's identity by its CAS number to ensure accuracy.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties for 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline.

| Property | Value | Source |

| CAS Number | 885266-98-8 | [3][4] |

| Molecular Formula | C₇H₄BrClF₃NO | [3][4] |

| Molecular Weight | 290.46 g/mol | [3][4] |

| IUPAC Name | 4-bromo-2-chloro-6-(trifluoromethoxy)aniline | [4] |

| Boiling Point (Predicted) | 228.2 ± 35.0 °C | [3] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.20 ± 0.10 | [3] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Note: Some of the data presented are predicted values and should be confirmed through experimental analysis.

Experimental Protocols

Synthesis of Halogenated Anilines

The synthesis of halogenated anilines often involves electrophilic aromatic substitution reactions on an aniline derivative. The directing effects of the amino group and other substituents on the aromatic ring, as well as steric hindrance, play a crucial role in determining the regioselectivity of the halogenation.

A general approach for the synthesis of a compound like 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline could involve a multi-step process starting from a simpler aniline precursor. For instance, one could envision a synthesis beginning with a trifluoromethoxyaniline, followed by sequential halogenation steps. The order of these steps would be critical to achieving the desired substitution pattern.

General Workflow for Synthesis and Purification:

Analytical Methods

The characterization and purity assessment of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline would typically involve a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of halogenated anilines and for monitoring the progress of a reaction. A reversed-phase C18 column is often employed, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection can be achieved using a UV detector, as the aromatic ring system absorbs in the UV region.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be employed to improve chromatographic performance, although it is not always necessary. The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would provide definitive evidence for the substitution pattern on the aniline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-X (halogen) vibrations.

General Workflow for Analytical Characterization:

Potential Biological Activity and Signaling Pathways

While specific biological data for 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is not extensively documented, the broader class of substituted anilines is known to exhibit a wide range of biological activities.[1] Many aniline derivatives are key pharmacophores in drugs targeting various diseases.

Role as Kinase Inhibitors

A significant number of FDA-approved and investigational cancer drugs are substituted anilines that function as tyrosine kinase inhibitors (TKIs). These molecules typically bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that are often dysregulated in cancer.

Given its structure, it is plausible that 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline could be investigated as a scaffold for the development of novel kinase inhibitors. The specific halogen and trifluoromethoxy substituents would influence its binding affinity and selectivity for different kinases.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a conceptual model of how a substituted aniline derivative might inhibit a receptor tyrosine kinase (RTK) signaling pathway.

It is crucial to emphasize that this represents a hypothetical mechanism of action, and extensive biological screening and mechanistic studies would be required to validate any such activity for 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline.

Conclusion

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is a halogenated aniline with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. This guide has summarized the available data for this compound and provided a framework for its synthesis and analysis based on established methods for related compounds. While specific biological data is currently limited, the well-established role of substituted anilines as bioactive molecules, particularly as kinase inhibitors, suggests that this compound and its derivatives may hold potential for future drug discovery efforts. Further experimental work is necessary to fully elucidate its properties and biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | C7H4BrClF3NO | CID 17750065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of bromine, chlorine, and a trifluoromethoxy group on the aniline scaffold offers multiple reaction sites for further chemical modifications, enabling the generation of diverse molecular architectures. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthesis protocol, and predicted analytical data.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a bromine atom, a chlorine atom, and a trifluoromethoxy group.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline |

| CAS Number | 885266-98-8[1][2] |

| Molecular Formula | C₇H₄BrClF₃NO[1][2] |

| Molecular Weight | 290.46 g/mol [1][2] |

| InChI | InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11,12)/h1-2H,13H2[2] |

| InChIKey | CBYDCLRHYHXERY-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=C(C(=C1OC(F)(F)F)N)Cl)Br[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 228.2 ± 35.0 °C | Predicted[1] |

| Density | 1.812 ± 0.06 g/cm³ | Predicted[1] |

Table 3: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[2] |

| H312 | Harmful in contact with skin[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H332 | Harmful if inhaled[2] |

| H335 | May cause respiratory irritation[2] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step halogenation of 4-(trifluoromethoxy)aniline.

Step 1: Bromination of 4-(trifluoromethoxy)aniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane.

-

Brominating Agent: Slowly add 1 equivalent of a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in dichloromethane) to the stirred solution at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethoxy)aniline.

Step 2: Chlorination of 2-bromo-4-(trifluoromethoxy)aniline

-

Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent (e.g., acetic acid or dichloromethane).

-

Chlorinating Agent: Add 1 equivalent of a chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Predicted Analytical Data

Due to the lack of published experimental spectra for this compound, the following are predicted characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Table 4: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Two singlets or narrowly split doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H. A broad singlet for the -NH₂ protons (variable chemical shift). |

| ¹³C NMR | Approximately 7 distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine at ~3300-3500 cm⁻¹ (two bands). C-N stretching in the region of 1250-1335 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region (<1000 cm⁻¹). Strong C-F stretching bands associated with the trifluoromethoxy group.[5][6][7] |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[8][9] This will result in a complex cluster of peaks for the molecular ion. |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification.

Conclusion

This compound represents a valuable, albeit undercharacterized, synthetic intermediate. The provided information on its properties, a proposed synthesis protocol, and predicted analytical data serves as a foundational guide for researchers. Further experimental validation is necessary to confirm the specific details of its synthesis and to fully characterize its spectroscopic properties. The multifaceted reactivity endowed by its substituent pattern makes it a promising candidate for the development of new molecules in the pharmaceutical and agrochemical sectors.

References

- 1. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | C7H4BrClF3NO | CID 17750065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 4. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis pathway for 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline

An in-depth technical guide on the synthesis of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline, designed for researchers, scientists, and professionals in drug development.

Abstract

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the halogen atoms provide sites for further chemical modification, making it a valuable building block in the synthesis of complex molecules. This guide details a proposed synthetic pathway for this compound, starting from the commercially available 4-(trifluoromethoxy)aniline. The synthesis involves a two-step halogenation process, beginning with bromination followed by chlorination.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a sequential halogenation of 4-(trifluoromethoxy)aniline. The amino group of the starting material is a strong ortho-, para-directing group, facilitating electrophilic substitution at the positions ortho to it (positions 2 and 6).

The proposed reaction scheme is as follows:

-

Step 1: Bromination of 4-(trifluoromethoxy)aniline. The first step involves the selective monobromination of 4-(trifluoromethoxy)aniline to yield 2-Bromo-4-(trifluoromethoxy)aniline.

-

Step 2: Chlorination of 2-Bromo-4-(trifluoromethoxy)aniline. The intermediate is then subjected to chlorination to introduce a chlorine atom at the remaining ortho position (position 6), yielding the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are based on established methods for the halogenation of anilines and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

Materials:

-

4-(trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Bromo-4-(trifluoromethoxy)aniline.

Step 2: Synthesis of this compound

Materials:

-

2-Bromo-4-(trifluoromethoxy)aniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data from Related Syntheses

The following table summarizes yields and purity from patented syntheses of di-halogenated 4-(trifluoromethoxy)aniline derivatives, which provide an indication of the expected outcomes for the proposed synthesis.

| Product | Brominating/Chlorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Sodium Bromide / Hydrogen Peroxide | Dichloromethane/Water | 95.0 | 99.6 | [1] |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Bromine / Hydrogen Peroxide | Water | 97.5-99.1 | 98.4-99.4 | [2] |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Bromine | Dichloromethane/Water | 82 | 90 | [1] |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Hydrogen Bromide / Hydrogen Peroxide | Dichloromethane/Water | 77 | 90 | [1] |

Workflow for Synthesis and Purification

The overall workflow from starting material to the purified final product is depicted below.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound based on established chemical principles and related literature. The proposed two-step halogenation of 4-(trifluoromethoxy)aniline provides a clear path for researchers to produce this valuable compound. The provided experimental protocols and data from analogous reactions offer a solid foundation for the practical execution and optimization of this synthesis in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reaction steps should be carefully monitored.

References

Spectroscopic Data for 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline (CAS No. 1228108-74-4). Due to the compound's specialized nature, publicly accessible, experimentally-derived spectroscopic data is limited. This document provides a framework for its analysis, including standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. While predicted data is included for reference, researchers are encouraged to acquire experimental data for definitive characterization.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1228108-74-4 |

| Molecular Formula | C₇H₄BrClF₃NO |

| Molecular Weight | 290.47 g/mol |

| Chemical Structure | O=C(OC(F)(F)F)c1cc(Cl)c(N)c(Br)c1 |

Spectroscopic Data (Predicted)

Note: The following data are predicted and have not been experimentally verified. Experimental acquisition is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Table 2.2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | N-H stretch |

| Data Not Available | - | C-H stretch (aromatic) |

| Data Not Available | - | C=C stretch (aromatic) |

| Data Not Available | - | C-O stretch |

| Data Not Available | - | C-F stretch |

| Data Not Available | - | C-Cl stretch |

| Data Not Available | - | C-Br stretch |

Mass Spectrometry (MS)

Table 2.4: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | - | [M]⁺ |

| Data Not Available | - | [M+2]⁺ |

| Data Not Available | - | [M+4]⁺ |

| Data Not Available | - | Fragment Ions |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters to set include: pulse width (typically 90°), relaxation delay (e.g., 1-5 seconds), number of scans (e.g., 16 or 32 for sufficient signal-to-noise).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Using the same sample, a ¹³C NMR spectrum is acquired.

-

A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance signal.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Processing is similar to ¹H NMR.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation and Introduction:

-

The sample can be introduced via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule, often used with GC-MS.

-

Electrospray Ionization (ESI) is suitable for LC-MS and can provide softer ionization, preserving the molecular ion.

-

-

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range.

-

High-resolution mass spectrometry can be employed to determine the exact mass and elemental composition of the molecular ion and fragments.

-

The isotopic pattern, particularly the characteristic M, M+2, and M+4 peaks due to the presence of bromine and chlorine, should be carefully analyzed.

-

Workflow and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound such as this compound.

In-Depth Technical Guide: 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, a halogenated aromatic amine of interest to researchers in medicinal chemistry and materials science. This document details the compound's nomenclature, physicochemical properties, and provides generalized experimental protocols for its synthesis. A proposed synthetic pathway is also visualized. It is important to note that the user's original query for "2-Bromo-6-chloro-4-(trifluoromethoxy)aniline" did not correspond to a readily identifiable compound in chemical databases. The information herein pertains to the isomeric structure, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, which is associated with CAS Number 885266-98-8.

Nomenclature and Identification

The precise identification of chemical compounds is critical for research and development. The compound detailed in this guide is 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline .

IUPAC Name: 4-bromo-2-chloro-6-(trifluoromethoxy)aniline[1]

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

Benzenamine, 4-bromo-2-chloro-6-(trifluoromethoxy)-

-

2-Chloro-4-bromo-6-(trifluoromethoxy)aniline

-

4-Bromo-2-chloro-6-(trifluoromethoxy)benzenamine

-

Aniline, 4-bromo-2-chloro-6-(trifluoromethoxy)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline. It is important to note that some of these values are predicted through computational models due to a lack of extensive published experimental data.

| Property | Value | Source |

| CAS Number | 885266-98-8 | [1] |

| Molecular Formula | C₇H₄BrClF₃NO | [1] |

| Molecular Weight | 290.46 g/mol | [1] |

| Predicted Boiling Point | 228.2 ± 35.0 °C | |

| Predicted Density | 1.812 ± 0.06 g/cm³ | |

| Predicted pKa | -0.20 ± 0.10 |

Hazard Information

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage. The GHS hazard statements are as follows[1]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline.

Generalized Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline. These are based on established chemical literature for similar transformations and should be adapted and optimized for the specific substrate.

Bromination of a Substituted Aniline

Electrophilic bromination of an activated aromatic ring, such as an aniline, is a common method for introducing a bromine atom.

-

Materials: Substituted aniline (e.g., 2-chloro-6-nitroaniline), N-Bromosuccinimide (NBS), and a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

-

Procedure:

-

Dissolve the substituted aniline in DMF in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of NBS in DMF.

-

Slowly add the NBS solution to the aniline solution dropwise at room temperature with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Trifluoromethoxylation of a Phenol

The introduction of a trifluoromethoxy group can be achieved through various methods, often involving a trifluoromethyl source and a catalyst.

-

Materials: A substituted phenol (e.g., 2-chloro-6-amino-3-bromophenol), a trifluoromethylating agent (e.g., trifluoromethyl iodide), a copper catalyst, and a suitable solvent.

-

Procedure:

-

To a reaction vessel, add the phenol, copper catalyst, and solvent.

-

Introduce the trifluoromethylating agent.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

-

Biological and Chemical Context

While specific biological activities for 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline are not extensively documented, its structural motifs are present in molecules with known biological relevance. Halogenated anilines are a class of compounds that have been investigated for a range of bioactivities, including antimicrobial and herbicidal properties. The trifluoromethoxy group is often incorporated into pharmaceutical and agrochemical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[2]. Therefore, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline represents a potentially valuable building block for the synthesis of novel bioactive molecules. Its utility in organic synthesis stems from the presence of multiple functional groups that can be further derivatized.

References

Commercial Availability and Research Applications of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline, a halogenated and trifluoromethoxylated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details supplier information, potential research applications, and conceptual experimental workflows for its procurement and utilization.

Commercial Availability

This compound, identified by the CAS number 1228108-74-4 , is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities with varying purity levels. Below is a summary of publicly available supplier information. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Catalog Number | Purity | Available Quantities |

| CymitQuimica | 10-F334747 | 97% | 1g |

| ChemWhat | 1074983 | Not Specified | Not Specified |

| Titan Scientific | ADB3967283001 | Not Specified | 5g |

Experimental Protocols

Conceptual Synthesis Outline:

A plausible synthetic route would start from 2-chloro-4-(trifluoromethoxy)aniline. The key transformation would be a regioselective bromination at the position ortho to the amino group and meta to the chloro and trifluoromethoxy groups.

-

Starting Material: 2-Chloro-4-(trifluoromethoxy)aniline

-

Reaction: Electrophilic Aromatic Substitution (Bromination)

-

Brominating Agent: A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

-

Solvent: A non-protic solvent like dichloromethane (DCM), chloroform, or acetic acid is typically used.

-

Catalyst: A Lewis acid catalyst might be employed to facilitate the reaction, although the activating effect of the amino group may render it unnecessary.

-

Work-up and Purification: The reaction mixture would be quenched, followed by an extractive work-up to isolate the crude product. Purification would likely be achieved through column chromatography on silica gel or recrystallization.

General Quality Control (QC) Protocol for Procured Compound:

Upon receiving this compound from a commercial supplier, it is crucial to verify its identity and purity.

-

Identity Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is the standard method for determining the purity of organic compounds. The area percentage of the main peak will indicate the purity level.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and to identify any volatile impurities.

-

Visualization of Workflows and Potential Applications

The following diagrams, generated using the DOT language, illustrate a typical procurement workflow and a conceptual application of this compound in a research setting.

Synthesizing 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline: A Technical Guide to Key Starting Materials and Core Synthesis

Introduction

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is a key halogenated aniline derivative with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and trifluoromethoxy substituents on the aniline ring offers multiple reaction sites for further functionalization, enabling the development of novel compounds with tailored biological activities. This in-depth technical guide provides a comprehensive overview of the primary starting materials and a plausible synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process that begins with the readily available starting material, 4-(trifluoromethoxy)aniline.

Proposed Synthetic Pathway

The synthesis of this compound from 4-(trifluoromethoxy)aniline can be strategically achieved through a four-step process. This pathway involves the initial protection of the highly activating amino group, followed by sequential regioselective halogenation at the ortho positions, and concluding with the deprotection of the amino group to yield the final product.

In-Depth Technical Guide: Safety and Handling of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive safety and handling information for 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline (CAS No. 1228108-74-4). This compound is a halogenated aromatic amine, a class of chemicals often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Due to its chemical structure, this compound presents several potential health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide is intended for laboratory personnel, researchers, and drug development professionals who may handle this substance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

A compilation of hazard statements from available safety information.

Pictograms:

Signal Word: Warning

Toxicological Information

Routes of Exposure and Effects:

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation, leading to symptoms such as coughing, shortness of breath, and sore throat.

-

Skin Contact: Harmful in contact with skin. Causes skin irritation, which may manifest as redness, itching, and pain. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation. Symptoms can include redness, pain, and blurred vision.

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

4.1. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield. | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |

| Handling and Chemical Reactions | Tightly fitting safety goggles and a face shield. | Double-gloving with chemically resistant gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |

| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty chemically resistant gloves over inner gloves. | Chemical-resistant disposable coveralls, shoe covers, and apron. | A full-face respirator with an appropriate organic vapor/particulate cartridge may be required for large spills. |

| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with chemically resistant gloves. | Full-length lab coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Experimental Protocols: Spill and Exposure Management

Detailed procedures for managing spills and exposures are critical to ensuring a safe laboratory environment.

5.1. Spill Response Protocol

Caption: Workflow for responding to a chemical spill.

5.2. First Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure.

Caption: First aid procedures for exposure.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H4BrClF3NO |

| Molecular Weight | 290.47 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Note: Detailed physical and chemical property data for this specific compound is limited in publicly available sources.

Stability and Reactivity

-

Reactivity: This compound is expected to be stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Avoid exposure to heat, flames, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

-

Do not allow this chemical to enter the environment.

-

Waste disposal should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a hazardous chemical that requires careful and informed handling. While specific quantitative toxicological data is not widely available, the known hazards associated with its chemical class necessitate the use of stringent safety measures, including appropriate engineering controls, personal protective equipment, and emergency preparedness. By adhering to the guidelines outlined in this technical guide, researchers and professionals can minimize the risks associated with the handling and use of this compound.

The Advent and Ascendance of Substituted Trifluoromethoxyanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethoxy (-OCF3) group into aniline scaffolds has marked a significant advancement in medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted trifluoromethoxyanilines. It details key experimental protocols for their synthesis, presents quantitative biological activity data, and illustrates relevant chemical workflows. The unique physicochemical properties imparted by the trifluoromethoxy moiety, including enhanced lipophilicity and metabolic stability, have established these compounds as critical intermediates in the development of novel therapeutics and other advanced materials.

Introduction: The Rise of a Privileged Moiety

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern chemical research and development.[1] Among the various fluorinated functionalities, the trifluoromethoxy (-OCF3) group has gained considerable attention for the unique and advantageous properties it confers.[2] Substituted trifluoromethoxyanilines, in particular, have emerged as highly versatile building blocks, primarily due to the synergistic effect of the electron-withdrawing -OCF3 group and the reactive amino functionality on the aromatic ring.

The trifluoromethoxy group significantly alters the electronic and physicochemical properties of the parent aniline molecule. It is highly electronegative, which can influence the molecule's reactivity and its interactions with biological targets.[2] Key properties imparted by the -OCF3 group include:

-

Enhanced Lipophilicity: The trifluoromethoxy group increases a molecule's ability to dissolve in lipids, which can lead to improved penetration of cellular membranes and enhanced oral bioavailability of pharmaceuticals.[2]

-

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to metabolic breakdown by enzymes. This often results in a longer half-life for drugs, allowing for less frequent dosing.[2]

-

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethoxy group reduces the basicity of the aniline nitrogen, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

These properties have made substituted trifluoromethoxyanilines indispensable intermediates in the synthesis of a wide range of biologically active compounds and advanced materials.

A Historical Perspective: From a Chemical Curiosity to a Key Building Block

While the medicinal use of the broader class of trifluoromethyl compounds dates back to 1928, with more intensive research commencing in the mid-1940s, the specific history of substituted trifluoromethoxyanilines is more recent. The pioneering work on the biological activity of trifluoromethyl compounds is often attributed to F. Lehmann in 1927. The synthesis of aryl trifluoromethyl ethers, the parent class of compounds, was first reported by L. M. Yagupolskii in 1955.

The development of practical and scalable synthetic methods for introducing the trifluoromethoxy group onto an aromatic ring was a critical step in unlocking the potential of these compounds. Early methods were often harsh and limited in scope. However, the development of modern fluorination and trifluoromethoxylation reagents has made a wide array of substituted trifluoromethoxyanilines readily accessible.

Synthesis of Substituted Trifluoromethoxyanilines: A Methodological Overview

The synthesis of substituted trifluoromethoxyanilines can be broadly categorized into two approaches: the introduction of the trifluoromethoxy group onto a pre-existing aniline or nitrobenzene precursor, or the formation of the aniline moiety on a trifluoromethoxy-substituted aromatic ring.

Early Synthetic Approaches

Historically, the synthesis of compounds like 4-(trifluoromethoxy)aniline involved multi-step processes that often suffered from harsh reaction conditions and low overall yields.[3] Some of these earlier methods include:

-

Trifluoromethoxybenzamide Degradation: This involved the Hofmann degradation of a trifluoromethoxy-substituted benzamide.

-

High-Pressure Ammonolysis: The reaction of trifluoromethoxychlorobenzene with ammonia at high pressure and temperature.[3]

-

Reduction of Nitro Compounds: The chemical or catalytic hydrogenation of trifluoromethoxynitrobenzene derivatives.[3]

These methods, while foundational, often presented challenges in terms of safety, scalability, and waste generation.[3]

Modern Synthetic Protocols

More contemporary methods offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

A notable modern approach involves the direct amination of trifluoromethoxybenzene.[3]

Experimental Protocol:

-

Under an inert argon atmosphere and with vigorous stirring, 1 mole of trifluoromethoxybenzene and anhydrous dimethyl sulfoxide (DMSO) are added to a reaction vessel.

-

Sodium ferrate and sodium bromide are added as an auxiliary reaction mixture.

-

The mixture is heated to 95°C for 4 hours.

-

Sodium amide is then added, and the temperature is increased to 155°C with the reaction pressure raised to 4 atmospheres. The reaction is continued for 10 hours.

-

After cooling, the reaction mixture is poured into water and extracted with chloroform.

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 4-(trifluoromethoxy)aniline.

This method has been reported to achieve a molar yield of 98.2% with a purity of 97.7% by HPLC.[3]

Table 1: Comparison of Synthetic Methods for 4-(Trifluoromethoxy)aniline

| Method | Starting Material | Key Reagents | Conditions | Reported Yield | Reference |

| High-Pressure Ammonolysis | Trifluoromethoxychlorobenzene | Ammonia | High pressure, high temperature | Variable | [3] |

| Nitro Compound Reduction | 4-Trifluoromethoxynitrobenzene | H2, Catalyst or Chemical Reductant | Varies with reductant | Generally high | [3] |

| Direct Amination | Trifluoromethoxybenzene | Sodium amide, Sodium ferrate, Sodium bromide | 155°C, 4 atm | 98.2% | [3] |

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated anilines utilizes the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

Experimental Protocol:

-

Methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II in the presence of a catalytic amount of cesium carbonate (Cs2CO3) in chloroform at room temperature. This affords methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

This intermediate is then heated in nitromethane at 120°C to induce a rearrangement, yielding the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

This procedure is noted for its generality and applicability to a broad range of substrates.

Experimental Workflow for Ortho-Trifluoromethoxylation

Biological Activity of Substituted Trifluoromethoxyaniline Derivatives

Substituted trifluoromethoxyanilines are crucial intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The trifluoromethoxy group often enhances the biological potency and improves the pharmacokinetic profile of the final compound. While these anilines are typically not the final active pharmaceutical ingredient (API), derivatives incorporating this scaffold have shown significant activity in various therapeutic areas.

Anticancer Activity

Derivatives of trifluoromethyl- and trifluoromethoxyanilines have been investigated for their cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro activity of several such compounds.

Table 2: Cytotoxicity of Trifluoromethyl-Aniline Derivatives Against Human Cancer Cell Lines (IC50 in µM) [4]

| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |

| 3a | >50 | 28.3 | 29.1 | >50 |

| 3b | 25.4 | 24.4 | 27.8 | 45.6 |

| 3c | >50 | 32.1 | >50 | >50 |

| 3d | 42.3 | 35.8 | >50 | >50 |

| 4a | >50 | >50 | 26.7 | >50 |

| 4c | 1.02 | Not Specified | Not Specified | Not Specified |

| 6e | 0.42 | Not Specified | Not Specified | Not Specified |

| 4g | 0.52 | Not Specified | Not Specified | Not Specified |

| 6g | 0.15 | Not Specified | Not Specified | Not Specified |

| 5c | 0.49 | Not Specified | Not Specified | Not Specified |

Data is illustrative of the potential of this class of compounds and is compiled from various studies on related derivatives.[4]

General Drug Discovery Workflow Utilizing Trifluoromethoxyanilines

Future Perspectives

The unique and advantageous properties of the trifluoromethoxy group ensure that substituted trifluoromethoxyanilines will remain a cornerstone of synthetic chemistry for the foreseeable future. The continued development of more efficient and selective trifluoromethoxylation methods will further expand the accessibility and diversity of these valuable intermediates. As our understanding of structure-activity relationships deepens, the rational incorporation of the trifluoromethoxyaniline scaffold into novel drug candidates, agrochemicals, and functional materials will undoubtedly lead to the discovery of next-generation products with enhanced performance and safety profiles. The versatility of these building blocks positions them at the forefront of innovation in both academic and industrial research.

References

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline derivatives and analogues

An in-depth analysis of publicly available scientific literature and chemical databases reveals that 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is a specialized chemical intermediate. While its analogues and the broader class of trifluoromethoxyanilines are recognized for their significant potential in medicinal chemistry and materials science, detailed biological studies, including specific signaling pathway involvement and extensive quantitative bioactivity data for derivatives of this precise scaffold, are not widely published.

This guide, therefore, serves as a technical overview of the core compound's chemical context and provides a framework for its potential application in research and drug development, based on the properties of structurally related analogues. The experimental protocols and pathway diagrams are presented as illustrative examples relevant to this class of compounds.

The Trifluoromethoxy Aniline Scaffold in Drug Discovery

The trifluoromethoxy (-OCF3) group is a key functional moiety in modern medicinal chemistry. Its incorporation into a molecule, such as the aniline scaffold, imparts several desirable pharmacological properties.[1][2] The strong electron-withdrawing nature of the -OCF3 group can significantly influence a molecule's physicochemical characteristics.

Key advantages include:

-

Enhanced Metabolic Stability : The carbon-fluorine bonds are highly resistant to enzymatic cleavage, which can prolong a drug's half-life in the body.[1][3]

-

Increased Lipophilicity : The -OCF3 group increases a molecule's ability to cross biological membranes, which is crucial for oral bioavailability and penetration of the blood-brain barrier.[1][3]

-

Modulation of pKa : The presence of this group can alter the basicity of the aniline nitrogen, affecting how the molecule interacts with biological targets.

-

Bioisosteric Replacement : The trifluoromethoxy group can serve as a bioisostere for other groups, like a methoxy or chloro group, to fine-tune a compound's properties.[1]

The subject compound, this compound, features bromine and chlorine atoms that serve as versatile synthetic handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse and complex molecular libraries for screening.[3]

Synthesis of Halogenated 4-(Trifluoromethoxy)aniline Analogues

While a specific protocol for this compound is not detailed in the literature, methods for producing the closely related 2,6-dibromo-4-(trifluoromethoxy)aniline are well-documented in patents and can be adapted. These syntheses typically start from 4-(trifluoromethoxy)aniline and employ a brominating agent.

General Synthetic Workflow

The synthesis of di-halogenated trifluoromethoxyanilines generally follows a direct electrophilic aromatic substitution pathway.

Caption: General workflow for the synthesis of halogenated 4-(trifluoromethoxy)aniline derivatives.

Experimental Protocols

Protocol: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline (Illustrative Example)

This protocol is adapted from patent literature describing the synthesis of a closely related analogue and serves as a representative procedure.[4][5]

-

Reaction Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, add 80 mL of dichloromethane and 80 mL of water.

-

Addition of Brominating Agent : Add 24.69 g of Sodium Bromide and 1.3 g of ammonium molybdate to the flask. Stir vigorously to dissolve.

-

Addition of Starting Material : Slowly add 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline to the mixture while stirring. Continue stirring for 30 minutes.

-

Initiation of Reaction : At 40°C, begin the dropwise addition of 28.34 g of 30% hydrogen peroxide.

-

Reaction : After the addition is complete, reflux the mixture at 40°C for 1 hour.

-

Quenching : Cool the reaction to room temperature. Add a sufficient amount of sodium thiosulfate solution to quench any remaining bromine and stir for 30 minutes.

-

Workup : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : The crude product can be further purified by recrystallization or column chromatography to yield the final product, 2,6-dibromo-4-(trifluoromethoxy)aniline.[4]

Note: Synthesis of the specific 2-bromo-6-chloro derivative would require a more complex, multi-step process involving sequential, regioselective halogenation, which is not described in the available literature.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Aniline derivatives are common substructures in a wide range of biologically active molecules, particularly as kinase inhibitors. The aniline nitrogen often forms a critical hydrogen bond within the hinge region of the ATP-binding pocket of a kinase. Based on this common mechanism, we can propose a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, such as the EGFR or VEGFR pathway, which are critical in oncology.

Caption: Hypothetical inhibition of an RTK signaling pathway by an aniline derivative.

Quantitative Data Presentation

No specific quantitative biological data for derivatives of this compound is available in the public domain. For drug discovery professionals, data would typically be presented in a tabular format to compare the potency and selectivity of newly synthesized analogues. The table below is an illustrative template showing how such data would be organized.

Table 1: Illustrative Bioactivity Data for Hypothetical Kinase Inhibitors

| Compound ID | R¹ Group | R² Group | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Viability CC₅₀ (µM) |

| EX-01 | Phenyl | H | 15 | 250 | 5.2 |

| EX-02 | Pyridyl | H | 8 | 180 | 7.8 |

| EX-03 | Phenyl | Methyl | 22 | 310 | > 10 |

| EX-04 | Thienyl | H | 12 | 215 | 6.5 |

Data are hypothetical and for illustrative purposes only. IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

This structured approach allows researchers to establish structure-activity relationships (SAR), guiding the optimization of lead compounds to improve potency against the target (Kinase A) and selectivity over off-targets (Kinase B).

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

Predicted Reactivity of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the predicted reactivity of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline. This analysis is based on established principles of organic chemistry and extrapolations from the known reactivity of structurally similar compounds.

Core Molecular Structure and Electronic Profile

This compound is a highly functionalized aniline derivative with a unique substitution pattern that dictates its chemical behavior. The electronic properties of the aromatic ring are influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen and trifluoromethoxy substituents.

-

Amino Group (-NH₂): A strong activating, ortho, para-directing group due to its +M (mesomeric) effect.

-

Bromo (-Br) and Chloro (-Cl) Groups: These halogens are deactivating due to their -I (inductive) effect, but are also ortho, para-directing because of their +M effect.

-

Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms, exhibiting a significant -I effect.

The combination of these groups leads to a nuanced reactivity profile, making this molecule a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.

Predicted Reactivity and Key Transformations

The strategic placement of the functional groups on the aniline ring allows for a range of predictable chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The powerful activating effect of the amino group is the dominant factor in electrophilic aromatic substitution reactions. It directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position is occupied by the trifluoromethoxy group. The two ortho positions are substituted with bromine and chlorine. Therefore, the remaining unsubstituted positions at C3 and C5 are the most likely sites for electrophilic attack. The amino group's strong activation is expected to overcome the deactivating effects of the halogens and the trifluoromethoxy group.

Predicted Regioselectivity for EAS:

Common EAS Reactions:

-

Halogenation: Further halogenation (e.g., with Br₂ or Cl₂) is expected to occur at positions 3 and 5.

-

Nitration: Nitration (e.g., with HNO₃/H₂SO₄) will likely yield a mixture of 3-nitro and 5-nitro derivatives. Due to the strongly acidic conditions, protection of the amino group (e.g., as an acetanilide) may be necessary to prevent oxidation and the formation of a meta-directing anilinium ion.

-

Sulfonation: Sulfonation (e.g., with fuming H₂SO₄) is also predicted to occur at the 3 and 5 positions.

Nucleophilic Aromatic Substitution (SNAr)

While the aniline ring is electron-rich, the presence of three electron-withdrawing groups (Br, Cl, OCF₃) can facilitate nucleophilic aromatic substitution, particularly at the positions activated by these groups. The bromo and chloro substituents are potential leaving groups. The reactivity order for halogens in SNAr is typically F > Cl > Br > I. Therefore, the chloro group at position 6 is predicted to be more susceptible to nucleophilic attack than the bromo group at position 2, especially if a strong nucleophile is used.

Reactions of the Amino Group

The primary amino group is a key reactive site for a variety of transformations.

-

Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in the presence of a copper(I) catalyst (Sandmeyer reaction). This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH at the 1-position.

-